2-(4-bromonaphthalen-1-yl)-N'-[(2E,3E)-4-(furan-2-yl)but-3-en-2-ylidene]acetohydrazide
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Overview
Description
2-(4-BROMONAPHTHALEN-1-YL)-N’-[(2E3E)-4-(FURAN-2-YL)BUT-3-EN-2-YLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a bromonaphthalene moiety and a furan ring connected through an aceto-hydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMONAPHTHALEN-1-YL)-N’-[(2E3E)-4-(FURAN-2-YL)BUT-3-EN-2-YLIDENE]ACETOHYDRAZIDE typically involves multi-step organic reactions. A possible synthetic route could include:
Bromination: Starting with naphthalene, bromination can be carried out using bromine in the presence of a catalyst like iron(III) bromide to form 4-bromonaphthalene.
Acylation: The bromonaphthalene can then be acylated using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form 4-bromo-1-acetylnaphthalene.
Hydrazide Formation: The acetylnaphthalene can be reacted with hydrazine hydrate to form the corresponding hydrazide.
Condensation: Finally, the hydrazide can be condensed with 4-(furan-2-yl)but-3-en-2-one under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the furan ring, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could target the double bond in the butenylidene group, using reagents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom on the naphthalene ring can be a site for nucleophilic substitution reactions, using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, hydrogen gas with palladium catalyst, mild conditions.
Substitution: Sodium methoxide, potassium thiolate, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced derivatives of the butenylidene group.
Substitution: Substituted derivatives of the bromonaphthalene moiety.
Scientific Research Applications
Chemistry
Intermediate in Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Ligand in Coordination Chemistry: It may act as a ligand in the formation of coordination complexes with metals.
Biology and Medicine
Pharmacological Studies:
Biological Probes: Used as a probe to study biological pathways and interactions.
Industry
Material Science:
Catalysis: May be used in catalytic processes due to its unique structure.
Mechanism of Action
The mechanism of action of 2-(4-BROMONAPHTHALEN-1-YL)-N’-[(2E3E)-4-(FURAN-2-YL)BUT-3-EN-2-YLIDENE]ACETOHYDRAZIDE would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies and computational modeling.
Comparison with Similar Compounds
Similar Compounds
2-(4-BROMONAPHTHALEN-1-YL)ACETOHYDRAZIDE: Lacks the furan and butenylidene groups.
N’-[(2E3E)-4-(FURAN-2-YL)BUT-3-EN-2-YLIDENE]ACETOHYDRAZIDE: Lacks the bromonaphthalene moiety.
Properties
Molecular Formula |
C20H17BrN2O2 |
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Molecular Weight |
397.3 g/mol |
IUPAC Name |
2-(4-bromonaphthalen-1-yl)-N-[(E)-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]amino]acetamide |
InChI |
InChI=1S/C20H17BrN2O2/c1-14(8-10-16-5-4-12-25-16)22-23-20(24)13-15-9-11-19(21)18-7-3-2-6-17(15)18/h2-12H,13H2,1H3,(H,23,24)/b10-8+,22-14+ |
InChI Key |
DHDHJGOGYIVTPO-ONRJMHNSSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC=C(C2=CC=CC=C12)Br)/C=C/C3=CC=CO3 |
Canonical SMILES |
CC(=NNC(=O)CC1=CC=C(C2=CC=CC=C12)Br)C=CC3=CC=CO3 |
Origin of Product |
United States |
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